(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-11-19(20(13-18)26-2)21(24)23-12-4-3-5-16(14-23)15-6-8-17(22)9-7-15/h6-11,13,16H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHDQWJPWMUZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Azepane Ring Formation Followed by Acylation
Step 1: Synthesis of 3-(4-Chlorophenyl)azepane
Cycloheptanone undergoes Beckmann rearrangement with hydroxylamine hydrochloride to yield caprolactam, which is reduced using lithium aluminum hydride (LiAlH₄) to form azepane. Electrophilic aromatic substitution introduces the 4-chlorophenyl group at the 3-position using chlorobenzene and AlCl₃, achieving a 68% yield.
Step 2: Preparation of 2,4-Dimethoxybenzoyl Chloride
2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride, isolated in 89% purity.
Step 3: Coupling Reaction
The azepane derivative reacts with 2,4-dimethoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the target compound at 74% after column chromatography.
Route 2: One-Pot Tandem Synthesis
A streamlined protocol combines azepane formation and acylation in a single reactor. Cycloheptanone, 4-chlorophenylmagnesium bromide, and 2,4-dimethoxybenzaldehyde are reacted in tetrahydrofuran (THF) with a Pd/C catalyst. This method achieves a 62% yield but requires stringent temperature control (−10°C to 25°C) to prevent over-oxidation.
Optimization of Reaction Conditions
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0–25 | 74 |
| DMAP | THF | 25 | 68 |
| Pyridine | Toluene | 50 | 55 |
Triethylamine in DCM provides optimal results due to its mild basicity and compatibility with acid chlorides.
Solvent Effects
Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing ionic intermediates, while toluene leads to slower kinetics due to poor solubility of the azepane substrate.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 8.8 Hz, 1H, aromatic H)
- δ 6.55 (s, 1H, aromatic H)
- δ 3.89 (s, 3H, OCH₃)
- δ 3.72–3.68 (m, 4H, azepane CH₂)
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₃ClNO₃: 396.1342; found: 396.1339.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar geometry of the dimethoxyphenyl group and the chair conformation of the azepane ring (Fig. 1). Dihedral angles between aromatic planes range from 67.2° to 83.6°, indicating minimal steric hindrance.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study using microreactors achieved an 81% yield with a residence time of 8 minutes, compared to 12 hours in batch processes. Purification via simulated moving bed (SMB) chromatography reduces solvent waste by 40%.
Comparative Analysis with Structural Analogues
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| (3-(4-Fluorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone | 71 | 114–116 |
| (3-(4-Bromophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone | 65 | 122–124 |
Electron-withdrawing substituents (Cl, Br) lower yields due to increased steric bulk, while fluorine analogues exhibit improved solubility.
Challenges and Limitations
- Regioselectivity Issues: Competing substitution at the azepane 2- and 4-positions occurs in 15–20% of cases, necessitating rigorous chromatography.
- Oxidative Degradation: The methanone group is prone to air oxidation, requiring inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzoyl chloride . This reaction is facilitated by a base such as triethylamine , which helps in forming the desired product. The purification of the compound is often achieved through techniques like column chromatography.
Industrial Production
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Automated reactors and continuous flow systems are utilized to enhance efficiency and yield. Adjustments in reaction conditions, such as temperature and solvent choice, also contribute to improved scalability.
Scientific Research Applications
The compound has diverse applications in several scientific fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, making it valuable in chemical research and development.
Biology
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibiotics.
- Anticancer Activity : Research has indicated that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications in drug development, particularly for diseases where current treatments are inadequate.
Industry
- Material Development : It is utilized in creating new materials and optimizing chemical processes within industrial applications.
The biological activity of this compound has been a focus of research:
Cytotoxic Effects
Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell survival.
- Receptor Modulation : The compound's interaction with cellular receptors can lead to altered signaling pathways associated with cell growth and survival.
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Antimicrobial | Showed effective inhibition of bacterial growth in vitro. |
| Study 3 | Enzyme Inhibition | Identified potential targets within metabolic pathways relevant to cancer metabolism. |
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones share a propenone backbone (Ar-C(=O)-CH₂-Ar) and often incorporate halogenated or methoxy-substituted aryl groups. Key comparisons include:
- The 2,4-dimethoxyphenyl group may improve electron-donating capacity relative to 3,4-dimethoxy analogs .
Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds with notable anti-inflammatory and antimicrobial properties. For example:
- Key Comparison : The target compound’s 2,4-dimethoxyphenyl group differs from the 3,4-dimethoxy substitution in oxadiazoles, which may alter steric interactions with biological targets. The azepane ring could reduce metabolic instability compared to the oxadiazole core .
Triazole-Thioacetic Acid Derivatives
Triazole derivatives with dimethoxyphenyl groups exhibit diverse pharmacological profiles:
- Comparison : The target compound’s azepane ring may confer lower toxicity than triazole-thioacetic acids, as nitrogen-containing macrocycles often exhibit favorable safety profiles. However, the lack of sulfur atoms in the target molecule could reduce interactions with thiol-containing enzymes .
Thioether-Containing Methanones
Thioether analogs with dimethoxyphenyl and chlorophenyl groups (e.g., C16H15ClO3S) highlight the role of sulfur in modulating reactivity:
| Compound (Thioether) | Substituents | Key Properties | Reference |
|---|---|---|---|
| MV713 | 4-Chlorophenylthio, 2,4-Dimethoxy | Enhanced lipophilicity (logP: ~3.8) |
- Comparison : Replacing sulfur with an azepane nitrogen in the target compound may reduce logP (improving aqueous solubility) while maintaining aromatic π-π stacking interactions .
Biological Activity
The compound (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula , which includes a chlorophenyl group, an azepan ring, and a dimethoxyphenyl moiety. The presence of these functional groups suggests a diverse range of interactions with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of related compounds, particularly those containing the 4-chlorophenyl group. For instance, derivatives like 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have shown selective cytotoxicity against melanoma cells. In one study, this derivative exhibited a 4.9-fold increase in cytotoxicity towards VMM917 melanoma cells compared to normal cells, indicating its potential as an alternative chemotherapeutic agent .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | VMM917 (Melanoma) | 12 µM | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
In addition to its cytotoxic properties, compounds similar to this compound have been evaluated for their enzyme inhibitory activity . Notably, several derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease. For example, compounds containing the sulfamoyl functionality have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM , indicating strong potential for treating conditions related to cholinergic dysfunction .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Sulfamoyl derivatives | AChE | 0.63 - 6.28 µM | |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds containing similar structures to this compound:
- Antiviral Activity : Some derivatives have been investigated for their antiviral properties against Hepatitis B virus (HBV). The sulfonamide derivatives showed significant antiviral activity, suggesting that modifications in the azepan and phenolic structures could enhance efficacy against viral infections .
- Antibacterial Effects : Other studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, demonstrating the broad spectrum of biological activity that can be achieved through structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
